![molecular formula C14H20N2O2 B7510677 N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7510677.png)
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX-5461 has attracted a lot of attention in the scientific community due to its potential as a cancer therapeutic agent.
Wirkmechanismus
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide specifically targets Pol I transcription by binding to the DNA template strand of the Pol I transcription complex. This results in the inhibition of Pol I transcription and the downregulation of ribosomal RNA (rRNA) synthesis, which is necessary for cancer cell growth and proliferation. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which leads to the induction of apoptosis in cancer cells. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to downregulate rRNA synthesis, which is necessary for cancer cell growth and proliferation. In addition, N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is its specificity for Pol I transcription, which allows for the selective targeting of cancer cells. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to have minimal toxicity in normal cells, which is important for the development of cancer therapeutic agents. One limitation of N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide research include the development of more efficient synthesis methods, optimization of dosing and administration, combination with other cancer therapeutic agents, and identification of biomarkers for personalized cancer therapies.
Synthesemethoden
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is synthesized by reacting cyclohexylamine with 2-bromo-N,N-dimethylacetamide, followed by a reaction with 4-cyano-2-pyridone. The resulting product is then purified by column chromatography. The yield of the synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells that have an upregulated Pol I transcription, which is commonly found in many types of cancer. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been tested in preclinical models and has shown promising results in inhibiting cancer growth and inducing cancer cell death.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-9-8-11(10-13(15)17)14(18)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESBQVJBKCYWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.